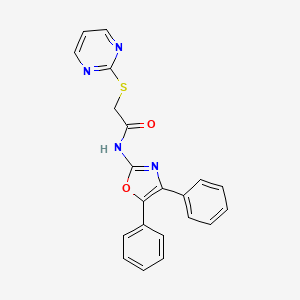

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Description

N-(4,5-Diphenyl-1,3-oxazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a sulfur-containing acetamide derivative featuring a 4,5-diphenyloxazole core linked to a pyrimidine ring via a sulfanyl group. The compound’s structure combines aromatic and heterocyclic motifs, which are commonly associated with bioactivity in drug discovery and agrochemical development .

Properties

IUPAC Name |

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O2S/c26-17(14-28-21-22-12-7-13-23-21)24-20-25-18(15-8-3-1-4-9-15)19(27-20)16-10-5-2-6-11-16/h1-13H,14H2,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYHURLTAYMZMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)NC(=O)CSC3=NC=CC=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-aminophenyl ketone and a carboxylic acid derivative.

Introduction of the Diphenyl Groups: The diphenyl groups are introduced via Friedel-Crafts acylation or alkylation reactions.

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving a suitable diamine and a carbonyl compound.

Thioether Formation: The pyrimidine ring is then functionalized with a thiol group to form the pyrimidin-2-ylsulfanyl moiety.

Acetamide Formation: Finally, the acetamide group is introduced through an amidation reaction involving an acyl chloride or anhydride and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxazole ring to an oxazoline ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under various conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Oxazoline derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

Biological Research: It is used in studies to understand its interactions with various biological molecules and pathways.

Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The oxazole and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The compound may also interact with nucleic acids, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Variations : The diphenyloxazole core in the target compound contrasts with dimethyloxazole () or benzothiazole derivatives (), which may alter steric and electronic properties.

Substituent Effects : The pyrimidin-2-ylsulfanyl group distinguishes the target compound from halogenated (e.g., 4-fluorobenzamide in ) or methoxy-substituted analogs (e.g., oxadixyl in ), impacting solubility and target affinity.

Functional Group Diversity: Replacement of acetamide with propanoic acid () introduces ionizable groups, likely affecting pharmacokinetic properties.

Physicochemical Properties and Molecular Features

The target compound’s molecular weight (430.48 g/mol) and logP (predicted >3.5) suggest moderate lipophilicity, comparable to fluorinated analogs (Table 1). In contrast, sulfur-containing analogs (e.g., ) highlight the role of thioether linkages in enhancing metabolic stability .

Biological Activity

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a complex organic compound with significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of oxazole, sulfanyl, and pyrimidinyl groups, which contribute to its diverse biological effects.

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 488851-46-3 |

| Molecular Formula | C21H16N4O2S |

| Molecular Weight | 388.4423 g/mol |

| SMILES Notation | O=C(Nc1nc(c(o1)c1ccccc1)c1ccccc1)CSc1ncccn1 |

Anticancer Properties

Research indicates that compounds containing oxazole and pyrimidine moieties exhibit anticancer properties . This compound has shown potential in inhibiting cell proliferation by targeting specific enzymes involved in cancer pathways. For instance, docking studies suggest that the compound may interact with key proteins responsible for tumor growth and metastasis.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects . In vitro assays demonstrated that it can inhibit lipoxygenase and cyclooxygenase enzymes, which play critical roles in inflammatory processes. The inhibition of these enzymes suggests a mechanism through which the compound can reduce inflammation and associated pain.

Antimicrobial Effects

This compound has shown promising antimicrobial activity against various bacterial strains. Studies have indicated that the compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Oxazolone Derivatives : A study on oxazolone derivatives revealed significant inhibition of lipid peroxidation and proteolytic activities. Compounds similar to this compound exhibited IC50 values as low as 41 μM against lipoxygenase, indicating strong bioactivity .

- Benzamide Compounds : Research on benzamide derivatives showed antibacterial and anti-inflammatory properties comparable to known drugs. The structural modifications in these compounds were found to enhance their biological efficacy .

- Mechanistic Studies : Mechanistic studies have highlighted the interaction of oxazole-containing compounds with molecular targets involved in cancer and inflammation pathways. These interactions often lead to the modulation of gene expression related to cell growth and immune response .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.